

Molecular Identity and Physicochemical Profiling

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Compound of Interest

Compound Name: *H-Hyp-Obzl*

Cat. No.: *B8811294*

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The nomenclature surrounding hydroxyproline derivatives can often lead to costly procurement and synthetic errors. "**H-Hyp-OBzl**" typically refers to the C-terminal benzyl ester of L-trans-4-hydroxyproline. Because the free base is prone to instability and diketopiperazine formation, it is overwhelmingly utilized and commercially supplied as a hydrochloride salt (**H-Hyp-OBzl·HCl**) [1].

It is imperative for researchers to distinguish this C-terminal ester from side-chain ether derivatives, such as Fmoc-Hyp(Bzl)-OH (CAS 174800-02-3), where the benzyl group protects the hydroxyl oxygen rather than the carboxylate[2].

Table 1: Quantitative Physicochemical Data of H-Hyp-OBzl Variants

Property	H-Hyp-OBzl (Free Base)	H-Hyp-OBzl·HCl (Hydrochloride Salt)
CAS Number	68172-39-4[3]	62147-27-7[1]
Synonyms	Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate[4]	L-4-Hydroxy-proline benzyl ester hydrochloride; trans-L-4-Hydroxy-Proline Benzyl Ester HCl[5]
Molecular Formula	C ₁₂ H ₁₅ NO ₃ [3]	C ₁₂ H ₁₅ NO ₃ ·HCl (or C ₁₂ H ₁₆ ClNO ₃)[1]
Molecular Weight	221.25 g/mol [3]	257.71 - 257.73 g/mol [1]
Melting Point	N/A (Often an oil/amorphous)	162 - 165 °C[5]
Optical Rotation	N/A	[α] _D ²⁰ -37±2° (c = 1% in methanol)[5]
Appearance	Viscous liquid / off-white solid	White to off-white crystalline powder[6]

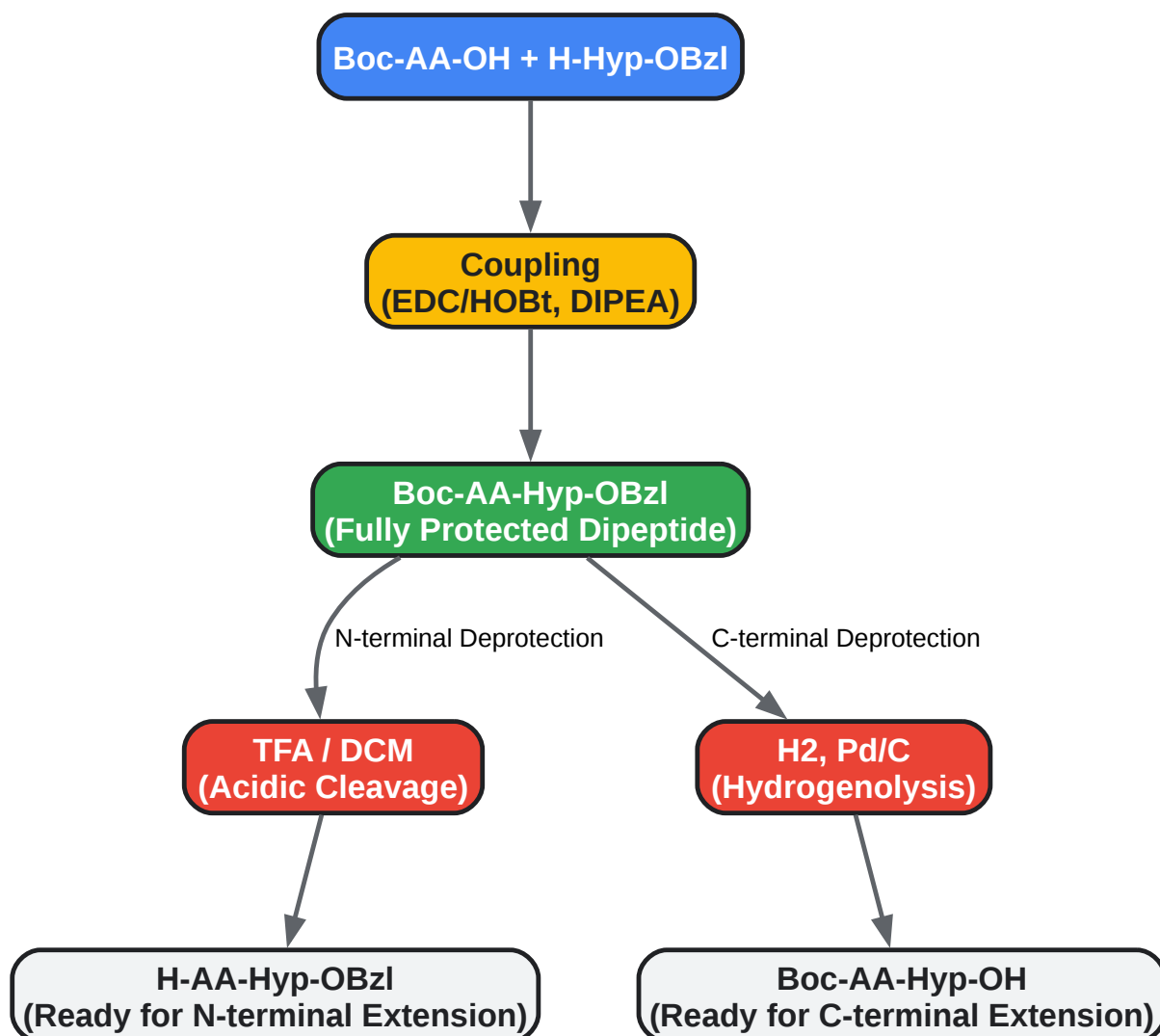
Mechanistic Role in Peptide Synthesis

The primary utility of **H-Hyp-OBzl** lies in solution-phase peptide synthesis (SPPS) and the construction of specialized di/tripeptide cassettes prior to solid-phase integration.

The Causality of Benzyl Protection: Why choose a benzyl (-OBzl) ester over a methyl (-OMe) or ethyl (-OEt) ester? The decision is rooted in chemoselectivity and the prevention of epimerization. Methyl and ethyl esters typically require saponification (base-catalyzed hydrolysis using LiOH or NaOH) for removal. In peptides containing stereocenters sensitive to base-catalyzed racemization, saponification is a high-risk operation.

Conversely, the benzyl ester provides robust protection against the acidic conditions used to remove Boc groups (e.g., Trifluoroacetic acid) but can be cleanly cleaved via catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions. This creates a perfectly orthogonal system when paired with Boc-protected amino acids, ensuring structural integrity during the elongation of collagen-like sequences (e.g., Pro-Hyp-Gly repeats)[6].

Orthogonal Deprotection Strategy



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Orthogonal cleavage pathways for Boc-AA-Hyp-OBzl demonstrating selective N- or C-terminal extension.

Step-by-Step Experimental Methodologies

To ensure a self-validating system, the following protocols incorporate built-in analytical checkpoints. These methodologies are designed to prevent common pitfalls such as diketopiperazine (DKP) formation, which is highly prevalent in proline/hydroxyproline dipeptides.

Protocol A: Solution-Phase Coupling of Boc-AA-OH with H-Hyp-OBzl·HCl

Objective: Synthesize a fully protected dipeptide while preventing premature cyclization.

- **Preparation:** Dissolve 1.0 equivalent of Boc-AA-OH (e.g., Boc-Pro-OH) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) at 0 °C under an inert nitrogen atmosphere.
- **Activation:** Add 1.1 equivalents of 1-Hydroxybenzotriazole (HOBt) and 1.1 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl). Stir for 15 minutes at 0 °C to form the active ester.
- **Neutralization & Addition:** In a separate flask, suspend 1.05 equivalents of **H-Hyp-OBzl·HCl** in DCM. Add 2.2 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise to liberate the free base. **Crucial Causality:** The slight excess of DIPEA ensures complete neutralization of the HCl salt, which is necessary for the nucleophilic attack of the secondary amine.
- **Coupling:** Transfer the neutralized **H-Hyp-OBzl** solution to the activated Boc-AA-OH mixture. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
- **Validation Checkpoint:** Monitor via TLC (Ethyl Acetate/Hexane 1:1). Ninhydrin stain should show the disappearance of the free amine (**H-Hyp-OBzl**).
- **Workup:** Wash the organic layer sequentially with 5% KHSO₄ (aq) (removes unreacted amine), saturated NaHCO₃ (aq) (removes unreacted acid and HOBt), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Catalytic Hydrogenolysis of the Benzyl Ester

Objective: Cleave the C-terminal benzyl ester under neutral conditions to yield Boc-AA-Hyp-OH, ready for solid-phase loading or further solution-phase coupling.

- **Solvent Selection:** Dissolve the purified Boc-AA-Hyp-OBzl in HPLC-grade Methanol or Ethanol. Note: Avoid halogenated solvents (like DCM) as they can poison the palladium catalyst.
- **Catalyst Addition:** Carefully add 10% w/w of Palladium on Carbon (Pd/C, 10% loading).
Safety Causality: Pd/C is highly pyrophoric when dry. Always purge the flask with Argon/Nitrogen before and after adding the catalyst to prevent solvent ignition.
- **Hydrogenation:** Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon or Parr shaker (at 1 atm). Stir vigorously at room temperature for 2-4 hours.
- **Validation Checkpoint:** Monitor by LC-MS. The mass spectrum should indicate a shift of -90 Da (loss of the benzyl group, C₇H₆).
- **Filtration:** Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
Crucial Causality: Direct filtration through standard paper will result in fine palladium particulates contaminating the API, which can cause heavy metal toxicity in downstream biological assays. Wash the Celite pad thoroughly with Methanol.
- **Isolation:** Concentrate the filtrate under reduced pressure to yield the free carboxylic acid (Boc-AA-Hyp-OH) as a white foam/solid.

Applications in Drug Development and Biomaterials

The unique structural rigidity imparted by the pyrrolidine ring of hydroxyproline, combined with the hydrogen-bonding capability of its hydroxyl group, makes **H-Hyp-OBzl** a cornerstone in modern therapeutic development[6].

- **Collagen Mimetics:** The compound serves as a critical intermediate in synthesizing Triple Helical Peptides (THPs). These mimetics are used to study collagen-related disorders (e.g., osteogenesis imperfecta) and to engineer biocompatible hydrogels for wound healing and tissue engineering[6].

- Chiral Drug Scaffolds: As a stereochemically pure chiral pool reagent, the (2S,4R) configuration of **H-Hyp-OBzl** is utilized to synthesize complex chiral drug molecules, including ACE inhibitors and novel antineoplastic agents. The orthogonal protection allows for selective modification of the side-chain hydroxyl group (e.g., via Mitsunobu inversion or etherification) before the C-terminus is deprotected[7].

References

- (2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, CAS No. 62147-27-7. [ichemical.com](#). Available at:[[Link](#)]
- **H-Hyp-Obzl** | C12H15NO3 | CID 6993393 - PubChem. [nih.gov](#). Available at:[[Link](#)]

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Sources

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